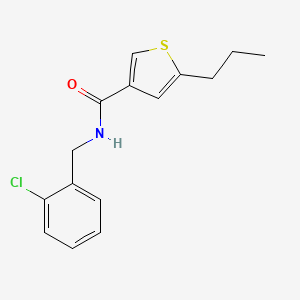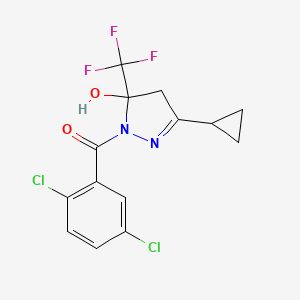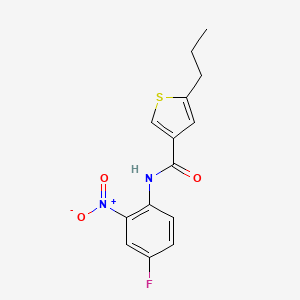
N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide
Overview
Description
N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide, also known as SPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides and has been studied extensively for its pharmacological effects.
Mechanism of Action
N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide acts as a selective antagonist of the TRPM8 ion channel, which is involved in the regulation of various physiological processes, including pain sensation, thermoregulation, and inflammation. By inhibiting the TRPM8 channel, N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide can attenuate pain perception in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide has been found to have antitumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide is its selectivity for the TRPM8 channel, which allows for targeted modulation of physiological processes. However, its limited solubility in water can make it challenging to use in certain experimental setups. Additionally, the high cost of synthesis and the need for rigorous purification can make it less accessible for some researchers.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide. One potential application is in the treatment of neuropathic pain, where it has shown promising results in preclinical studies. Additionally, its anti-inflammatory and antitumor effects suggest potential applications in immunology and oncology. Further research is needed to elucidate the full range of its pharmacological effects and to explore its potential clinical applications.
Conclusion
N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its unique pharmacological properties make it an attractive candidate for further research, and ongoing studies will continue to shed light on its potential clinical applications.
Scientific Research Applications
N-(2-chlorobenzyl)-5-propyl-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. Its unique pharmacological properties have shown promising results in preclinical studies, making it an attractive candidate for further research.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-2-5-13-8-12(10-19-13)15(18)17-9-11-6-3-4-7-14(11)16/h3-4,6-8,10H,2,5,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECCFMBVFIUTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-5-propylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4265582.png)
![1-[(2,6-dichlorophenyl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265588.png)
![3-cyclopropyl-1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265598.png)

![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265606.png)
![3,5-bis(difluoromethyl)-1-[4-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265608.png)






![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265681.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4265690.png)